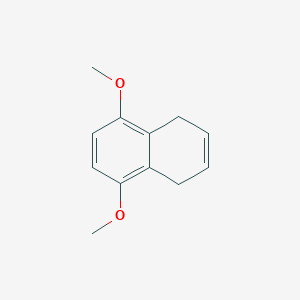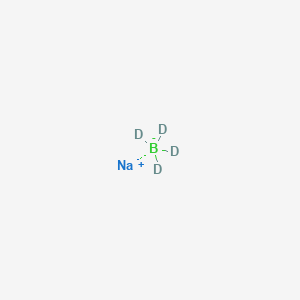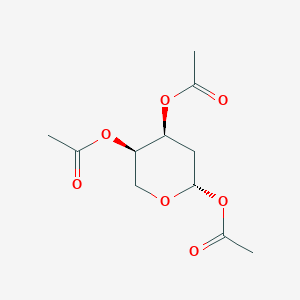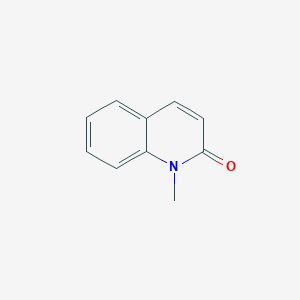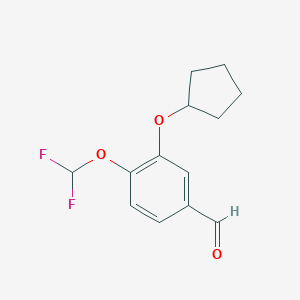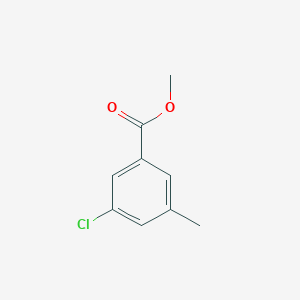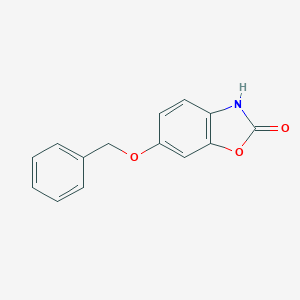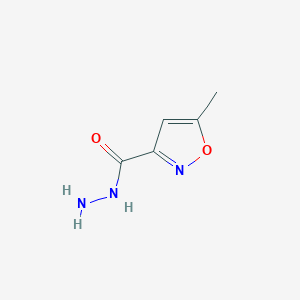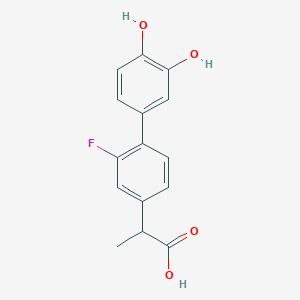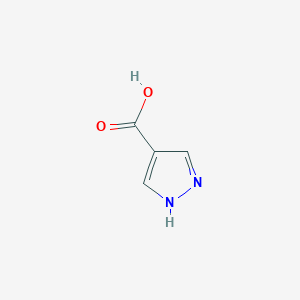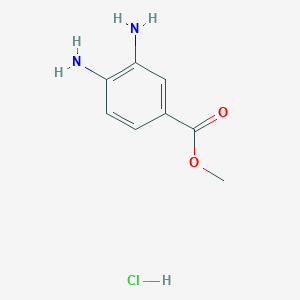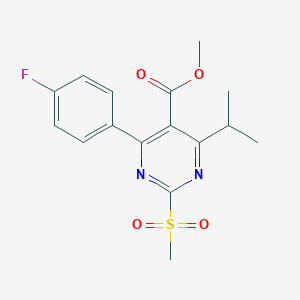
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate, is a pyrimidine derivative. Pyrimidine derivatives are known for their wide range of biological activities and are often explored for their potential as therapeutic agents. The presence of a fluorophenyl group suggests potential interactions with biological systems, possibly affecting the compound's pharmacokinetic properties.
Synthesis Analysis
The synthesis of related pyrimidine compounds often involves the Biginelli reaction, which is a multicomponent chemical reaction that typically produces dihydropyrimidinones. For instance, Methyl 6-methyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2-thioxo-5-pyrimidinecarboxylate was synthesized using this method under microwave irradiation, which is a solvent-free condition promoting high yield and purity . Although the specific synthesis of the compound is not detailed in the provided papers, it is likely that similar methods could be applied.
Molecular Structure Analysis
Crystallographic studies of related compounds, such as Methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, have revealed solvatomorphism, where the compound exhibits different forms depending on the solvent used during crystallization . This suggests that the compound of interest may also exhibit such behavior, which could be relevant for its formulation and stability.
Chemical Reactions Analysis
The chemical reactivity of pyrimidine derivatives can be complex. For example, a fluorescent labelling reagent based on a phenylsulfonyl pyrimidine structure was designed for the determination of carboxylic acids by HPLC, indicating that pyrimidine derivatives can be modified to react with specific functional groups . This suggests that the compound of interest may also be amenable to derivatization for analytical or therapeutic purposes.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their substituents. For instance, the presence of a fluorophenyl group can affect the compound's lipophilicity and electronic properties, which in turn can influence its biological activity. The spectroscopic investigation of a chlorobenzylsulfanyl pyrimidine derivative provided insights into its vibrational spectral properties, molecular geometry, and charge distribution, which are essential for understanding the compound's interactions with biological targets . Similarly, the compound of interest would likely have unique physical and chemical properties that could be elucidated through spectroscopic and computational methods.
Applications De Recherche Scientifique
Chemistry and Applications of Fluorinated Pyrimidines
Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), play a significant role in cancer treatment, highlighting the importance of fluorine chemistry in medical research. Developments in the synthesis of fluorinated pyrimidines, including methods for incorporating radioactive and stable isotopes, have advanced the understanding of their metabolism and biodistribution. Experimental and computational studies have provided new insights into how these compounds interact with nucleic acids, influencing their structure and dynamics. This research underscores the potential of fluorinated pyrimidines to perturb the biological activities of RNA- and DNA-modifying enzymes, offering avenues for more precise cancer treatments (Gmeiner, 2020).
Pharmacophore Design of Kinase Inhibitors
The study of tri- and tetra-substituted imidazole scaffolds, which share a structural resemblance to pyrimidine derivatives, has led to the development of selective inhibitors for the p38 mitogen-activated protein (MAP) kinase. These inhibitors, essential for controlling proinflammatory cytokine release, exemplify the therapeutic potential of carefully designed fluorinated compounds. The research into crystal structures of p38 kinase in complex with small organic ligands, including pyrimidine-based derivatives, has facilitated the design of potent inhibitors with high selectivity and binding efficiency (Scior et al., 2011).
Fluorescent Chemosensors
Compounds based on 4-Methyl-2,6-diformylphenol (DFP), structurally related to complex pyrimidine derivatives, have been developed as chemosensors for detecting various analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors demonstrate the versatility of fluorinated and related compounds in analytical chemistry applications (Roy, 2021).
Pyranopyrimidine Synthesis
Research on pyranopyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries, highlights the broad applicability of pyrimidine derivatives. The synthesis of these compounds using diversified hybrid catalysts, including green solvents and catalyst-free conditions, illustrates the ongoing innovation in the chemical synthesis of pyrimidine-related structures for drug development (Parmar et al., 2023).
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S/c1-9(2)13-12(15(20)23-3)14(10-5-7-11(17)8-6-10)19-16(18-13)24(4,21)22/h5-9H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMPJZCYHYWHGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C(=O)OC)C2=CC=C(C=C2)F)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647755 |
Source


|
| Record name | Methyl 4-(4-fluorophenyl)-2-(methanesulfonyl)-6-(propan-2-yl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate | |
CAS RN |
799842-06-1 |
Source


|
| Record name | Methyl 4-(4-fluorophenyl)-2-(methanesulfonyl)-6-(propan-2-yl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

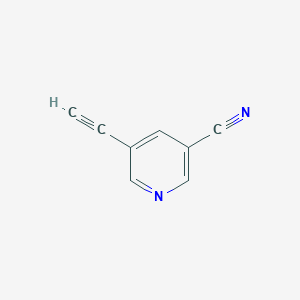
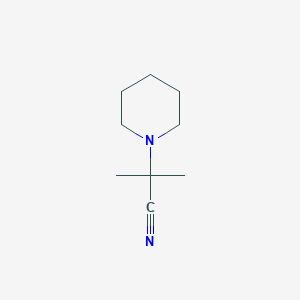
![[(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid](/img/structure/B133740.png)
